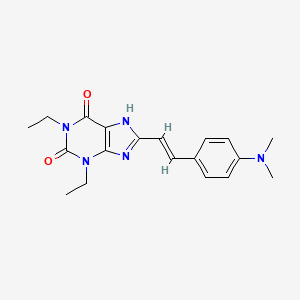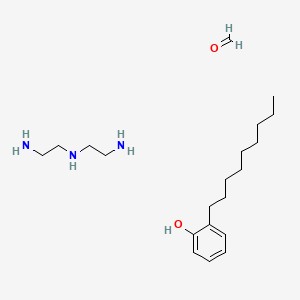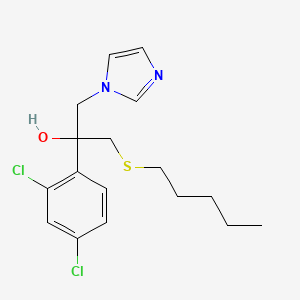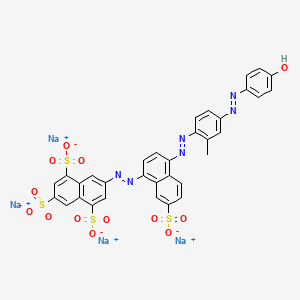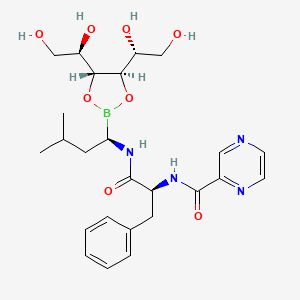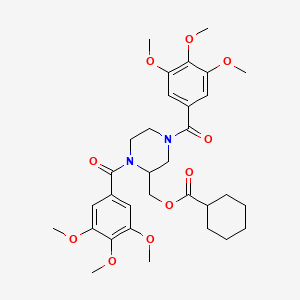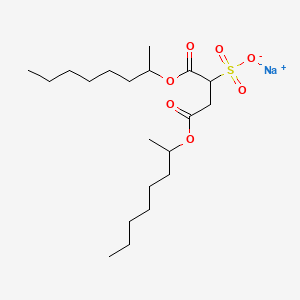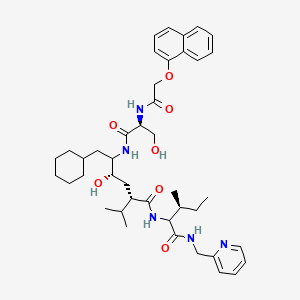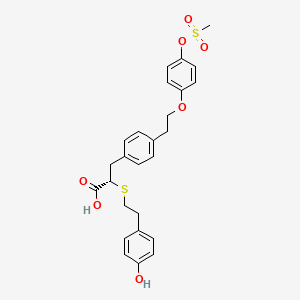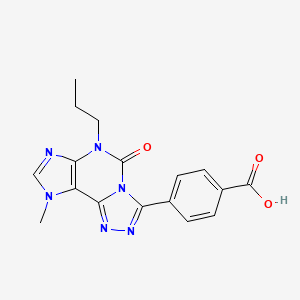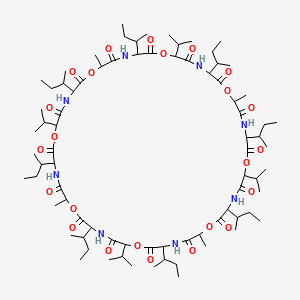
Benzoic acid, 2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzoic acid, 2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound incorporates a heterocyclic pyrazole moiety, which enhances its chemical and biological properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt typically involves a diazo coupling reaction. The process begins with the diazotization of 2-chloroaniline to form the diazonium salt. This intermediate is then coupled with 1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazole to form the azo compound. The reaction is usually carried out in an acidic medium at low temperatures (0-5°C) to ensure the stability of the diazonium salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often isolated and purified through crystallization or other separation techniques .
化学反应分析
Types of Reactions
Benzoic acid, 2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and catalytic hydrogenation are commonly used for reduction.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products
Oxidation: Oxidized products vary based on the specific conditions but can include carboxylic acids and quinones.
Reduction: The primary products are the corresponding amines.
Substitution: Products depend on the substituent introduced, such as halogenated or nitrated derivatives.
科学研究应用
Benzoic acid, 2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized as a dye in textile and printing industries due to its vivid color and stability
作用机制
The mechanism of action of benzoic acid, 2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can interact with cellular components. The compound’s biological activity is often attributed to its ability to interfere with cellular processes, such as enzyme inhibition and DNA binding .
相似化合物的比较
Similar Compounds
Benzoic acid, 2-chloro-: Shares the benzoic acid core but lacks the azo and pyrazole moieties.
Azo dyes with different heterocycles: Compounds like those incorporating imidazole, thiazole, or quinoline moieties.
Uniqueness
Benzoic acid, 2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)-, sodium salt is unique due to its specific combination of a benzoic acid core, an azo group, and a pyrazole moiety. This combination imparts distinct chemical and biological properties, making it valuable in various applications .
属性
CAS 编号 |
72639-38-4 |
|---|---|
分子式 |
C17H12ClN4NaO3 |
分子量 |
378.7 g/mol |
IUPAC 名称 |
sodium;2-[[1-(2-chlorophenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]benzoate |
InChI |
InChI=1S/C17H13ClN4O3.Na/c1-10-15(20-19-13-8-4-2-6-11(13)17(24)25)16(23)22(21-10)14-9-5-3-7-12(14)18;/h2-9,15H,1H3,(H,24,25);/q;+1/p-1 |
InChI 键 |
JWODROOIWSBQIW-UHFFFAOYSA-M |
规范 SMILES |
CC1=NN(C(=O)C1N=NC2=CC=CC=C2C(=O)[O-])C3=CC=CC=C3Cl.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


